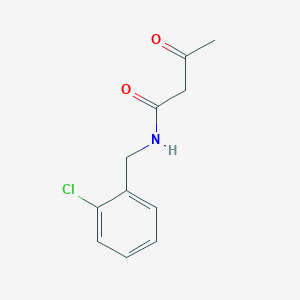

N-(2-Chlorobenzyl)-3-oxobutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Chlorobenzyl)-3-oxobutanamide, also known as CB-3-OBA, is an organic compound belonging to the class of amides. It is a colorless, crystalline solid with a molecular weight of 202.6 g/mol and a melting point of 58-60°C. CB-3-OBA is a synthetic compound which has a wide range of applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry.

科学的研究の応用

1. Molecular Structure and Bonding

N-(2-Chlorobenzyl)-3-oxobutanamide and similar compounds have been studied for their structural properties, particularly focusing on hydrogen bonding. Frohberg et al. (2002) observed that N-aryl-2-chloro-3-oxobutanamides form intermolecular hydrogen bonds in solid state, disrupted in solution, while no intramolecular association was detected (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002). Tai et al. (2005) found that in N-(3-chlorophenyl)-3-oxobutanamide, the C=O bond lengths indicate the molecule is in the keto form, with the structure being stabilized by an N—H⋯O hydrogen bond (Tai, Liu, Liu, & Li, 2005).

2. Chemical Synthesis and Transformation

This compound is used in various chemical syntheses. For instance, Zigterman et al. (2007) described the rhodium-catalyzed conjugate addition of 4-oxobutenamides with arylboronic acids, achieving high regio- and enantioselectivity, and moderate to excellent yields. This process allows for the conversion of oxobutanamides into alternate targets through selective derivatization (Zigterman, Woo, Walker, Tedrow, Borths, Bunel, & Faul, 2007). Asahi and Nishino (2009) reported the use of manganese(III)-induced oxidative intramolecular cyclization of N-propenyl-3-oxobutanamides to produce 3-azabicyclo[3.1.0]hexan-2-ones, demonstrating a potential pathway for synthesizing bicyclic compounds (Asahi & Nishino, 2009).

3. Crystal Structure Analysis

The crystal structure of this compound and related compounds has been a subject of interest. Jotani (2012) optimized the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide using semi-empirical methods, providing insights into the conformational discrepancies and crystal packing interactions (Jotani, 2012).

Safety and Hazards

作用機序

Target of Action

Based on the structural similarity to other benzyl derivatives, it may interact with neuronal sodium channels, l-type calcium channels, and nmda receptors .

Mode of Action

The compound’s interaction with its targets likely involves binding to these channels and receptors, potentially altering their function. This could result in changes to cellular processes such as signal transduction, neurotransmission, and ion transport .

Biochemical Pathways

It has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (dxs), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This suggests that it may affect the synthesis of isoprenoids, a class of compounds involved in a wide range of biological functions.

Pharmacokinetics

Based on the metabolism of similar compounds, it may undergo n1-oxidation . This could impact its bioavailability and distribution within the body.

Result of Action

It has been associated with analgesic, antiallodynic, and anticonvulsant activity in animal models . This suggests that it may have potential therapeutic applications in the treatment of pain and seizure disorders.

生化学分析

Biochemical Properties

N-(2-Chlorobenzyl)-3-oxobutanamide plays a significant role in various biochemical reactions. It has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . The compound interacts with DXS by binding to its active site, thereby inhibiting its activity. This interaction is crucial for its antimicrobial properties, as it inhibits the growth of certain bacteria such as Haemophilus influenzae .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in metabolic pathways. For instance, its inhibition of 1-deoxy-D-xylulose 5-phosphate synthase disrupts the production of isoprenoids, which are essential for cell membrane integrity and function . This disruption can lead to altered cell signaling pathways, changes in gene expression, and impaired cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of 1-deoxy-D-xylulose 5-phosphate synthase, it inhibits the enzyme’s activity, leading to a decrease in the production of isoprenoids . This inhibition can result in downstream effects on cellular processes, including enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and altered cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and impaired organ function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to isoprenoid biosynthesis. It interacts with enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase, which plays a crucial role in the non-mevalonate pathway . By inhibiting this enzyme, the compound affects the metabolic flux and levels of metabolites involved in isoprenoid production. This disruption can have downstream effects on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can impact its interactions with biomolecules and its overall efficacy in inhibiting target enzymes and affecting cellular processes.

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHUNKNCNYKDIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355645 |

Source

|

| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331713-76-9 |

Source

|

| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)